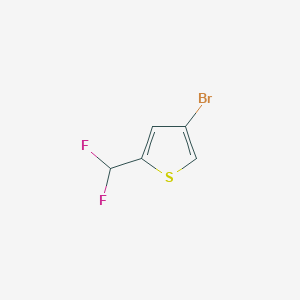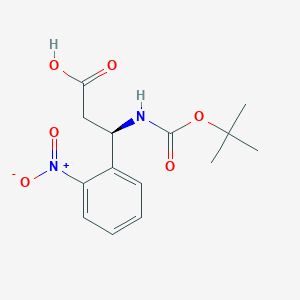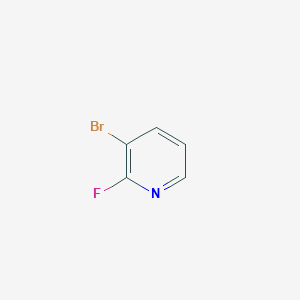![molecular formula C17H23N3O2 B1273709 tert-ブチル N-[1-(4-シアノフェニル)ピペリジン-4-イル]カルバメート CAS No. 344566-78-5](/img/structure/B1273709.png)
tert-ブチル N-[1-(4-シアノフェニル)ピペリジン-4-イル]カルバメート
説明
The compound tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate is a chemical entity that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group -O-C(=O)-NR2, where R can be a variety of alkyl or aryl groups. This particular compound features a tert-butyl group, a piperidine ring, and a 4-cyanophenyl moiety, indicating its potential utility in organic synthesis and medicinal chemistry as an intermediate or building block for more complex molecules.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds has been reported in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Another study describes the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These examples suggest that the synthesis of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate would likely involve similar multi-step synthetic routes, utilizing tert-butyl carbamate and piperidine derivatives as key starting materials.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates and their derivatives has been extensively studied using various spectroscopic and computational methods. Vibrational frequency analysis, FT-IR, and DFT studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate, providing insights into the experimental and theoretical vibrational frequencies, optimized geometric parameters, and molecular orbital energies . Similarly, the crystal structure, DFT study, and vibrational analysis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate have been reported, which includes characterization using NMR, MS, FT-IR, and X-ray diffraction techniques . These studies indicate that a detailed molecular structure analysis of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate would likely reveal important information about its geometric parameters, vibrational frequencies, and electronic properties.
Chemical Reactions Analysis
Tert-butyl carbamates participate in a variety of chemical reactions, making them valuable intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to give N-(Boc)hydroxylamines, showcasing their reactivity as N-(Boc)-protected nitrones . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, highlighting the diverse chemical transformations that tert-butyl carbamate derivatives can undergo . These examples suggest that tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate could also be involved in various chemical reactions, potentially leading to the formation of pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. Studies on related compounds have revealed information about their physicochemical properties through spectroscopic methods and computational analyses. For instance, the synthesis, crystal structure, DFT study, and hirshfeld surface analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interactions of the compound . Similarly, the molecular electrostatic potential and frontier molecular orbital analyses of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate were performed using computational methods, which can be used to predict the physical and chemical properties of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate .
科学的研究の応用
セフトロザンの合成
セフトロザン: は、グラム陽性菌とグラム陰性菌、特に多剤耐性緑膿菌に対して幅広い抗菌スペクトルと強力な活性を示す、新規の第5世代セファロスポリン系抗生物質です 。tert-ブチル N-[1-(4-シアノフェニル)ピペリジン-4-イル]カルバメートは、セフトロザンの合成における重要な中間体として機能します。 合成には、1-メチル-1H-ピラゾール-5-アミンから始まり、アミノ化、還元、エステル化、トリチル保護、縮合など、複数のステップが含まれます .
キラル選択的合成
この化合物は、キラル選択的なtert-ブチル{5-[(4-シアノフェニル)(ヒドロキシ)メチル]-2-フルオロフェニル}カルバメートのケトレダクターゼ支援合成に使用されます 。このプロセスは、製薬業界で鏡像異性体的に純粋な物質を製造するために重要な、高いキラル選択性を達成するために不可欠です。 この合成の最適な条件には、40°Cの温度、pH 7.0、および特定の酵素と基質の負荷が含まれ、99%を超えるキラル選択性を達成します .
抗うつ剤の前駆体
tert-ブチル N-[1-(4-シアノフェニル)ピペリジン-4-イル]カルバメートは、抗うつ剤であるシタロプラムやエシタロプラムオキサレートなどの合成における予備成分として機能します 。 これらの薬物は、セロトニン(5-HT)の取り込みを選択的に阻害することで機能し、うつ病や不安障害に対する治療効果をもたらします .
ベンゾヒドロール中間体
この化合物は、さまざまなベンゾヒドロール、特にクロロベンゾヒドロールの合成にも関与しており、これらはネフォパムの調製における中間体です 。 ネフォパムは、中程度から重度の疼痛の緩和に使用される非オピオイド系鎮痛剤であり、筋肉弛緩薬と抗うつ剤の特性を持っています .
ピペラジン誘導体
ピペラジンとその誘導体、tert-ブチル N-[1-(4-シアノフェニル)ピペリジン-4-イル]カルバメートを含む、は、アミド、スルホンアミド、マンニッヒ塩基、シッフ塩基、チアゾリジノン、アゼチジノン、イミダゾリノンなどの幅広い有機化合物の合成において貴重な構成要素です 。これらの誘導体は、医薬品化学や創薬において多様な用途を持っています。
生物学的評価
この化合物は、特に抗菌特性に関して、その生物活性について評価されています。 ベンゼン環上の特定の位置にジフルオロ基を導入するなどの化合物の修飾は、その抗菌力と有効性に影響を与える可能性があります .
作用機序
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The depolarization of the bacterial cytoplasmic membrane induced by this compound suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the development of protacs, which are designed to induce the degradation of specific proteins, thereby affecting the biochemical pathways in which these proteins are involved .
Pharmacokinetics
The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Result of Action
A compound with a similar structure has been reported to induce the depolarization of the bacterial cytoplasmic membrane, suggesting a potential antibacterial effect .
特性
IUPAC Name |
tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)15-6-4-13(12-18)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKMRJBIMLSKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383443 | |
| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344566-78-5 | |
| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

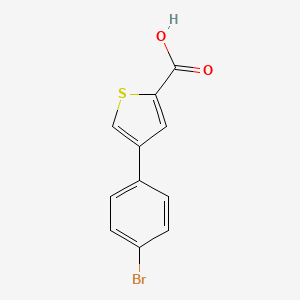
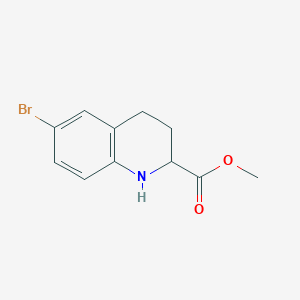
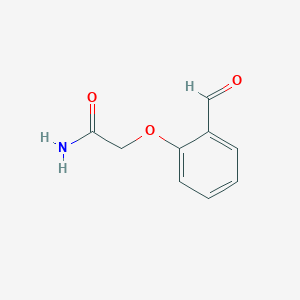
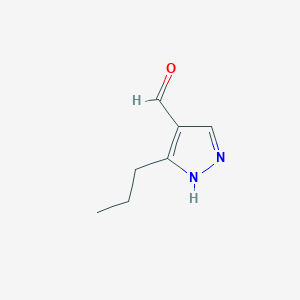
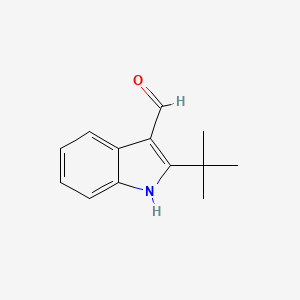

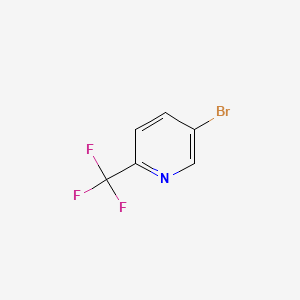
![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)
